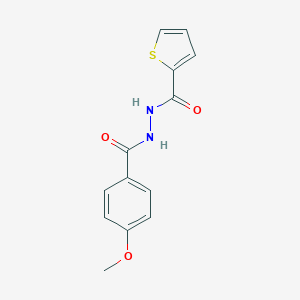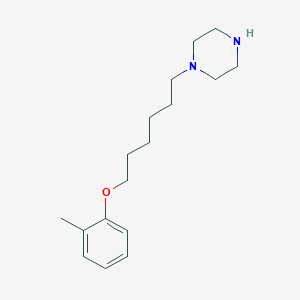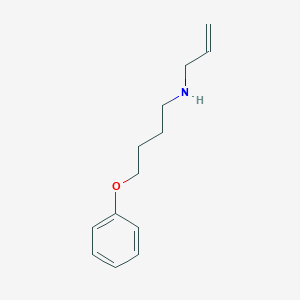
4-METHOXY-N'-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxybenzoyl group attached to a thiophenecarbohydrazide moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis. In cancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the thiophenecarbohydrazide moiety.
4-methoxybenzoyl chloride: A precursor in the synthesis of N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide.
N-(4-methoxybenzoyl)-L-cysteine: Another compound with a methoxybenzoyl group, used for its antibiofilm activity.
Uniqueness
N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide is unique due to its combination of a methoxybenzoyl group and a thiophenecarbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31g/mol |
IUPAC Name |
N'-(4-methoxybenzoyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-6-4-9(5-7-10)12(16)14-15-13(17)11-3-2-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI Key |
JVXFQHZRELYCMM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)

![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)
![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)
![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)
![N-allyl-N-[3-(2-chloro-6-methylphenoxy)propyl]amine](/img/structure/B397030.png)
![N-allyl-N-[4-(2-isopropylphenoxy)butyl]amine](/img/structure/B397031.png)

![N-allyl-N-[4-(4-chlorophenoxy)butyl]amine](/img/structure/B397035.png)
![N-allyl-N-[4-(3-methoxyphenoxy)butyl]amine](/img/structure/B397037.png)
![N-allyl-N-[4-(2,5-dichlorophenoxy)butyl]amine](/img/structure/B397038.png)
